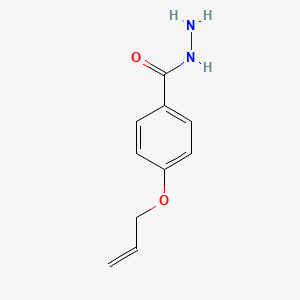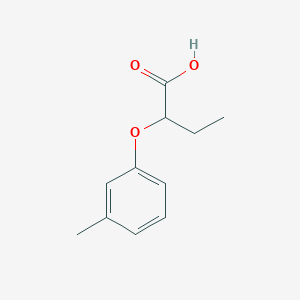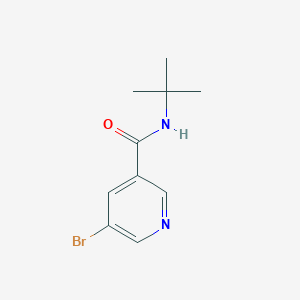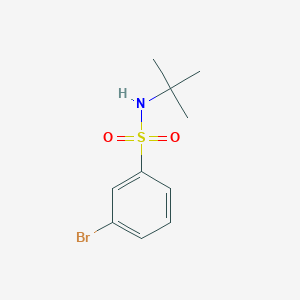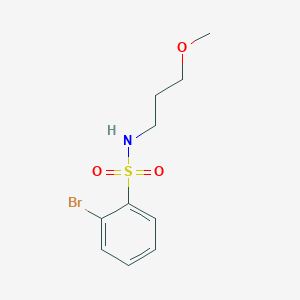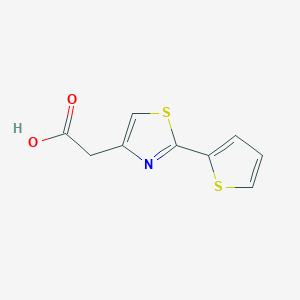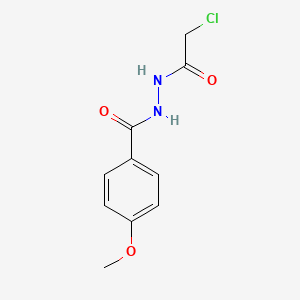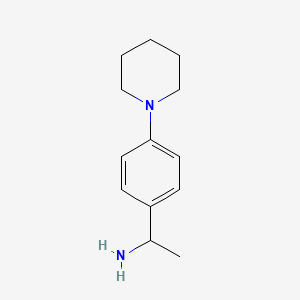
1-(4-Piperidin-1-yl-phenyl)-ethylamine
Übersicht
Beschreibung
1-(4-Piperidin-1-yl-phenyl)-ethylamine is a compound that falls within the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its presence in several bioactive natural products and drugs.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and the careful consideration of stereochemistry to achieve the desired biological activity. For instance, the synthesis of optically active molecules based on a piperidin-3-ol template has been reported to yield compounds with varying affinities for dopamine, serotonin, and norepinephrine transporters, which are important targets for neurological disorders treatment . Another study describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the introduction of bulky moieties and substituents at the nitrogen atom of benzamide significantly enhanced anti-acetylcholinesterase activity . These syntheses often involve multi-component reactions and can be facilitated by catalysts, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using SO4^2−/Y2O3 in ethanol .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of a related compound, 4,4-dimethyl-1-[2-phenyl-1-(phenylamino)ethyl]piperidin-2,6-dione, reveals that the piperidine ring can adopt different dihedral angles with attached phenyl and phenylamine moieties, which can affect the compound's interaction with biological targets . These structural variations can be analyzed using techniques such as X-ray crystallography, which provides detailed information on the molecular conformation and potential inter- and intramolecular interactions.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. The introduction of different substituents can lead to a substantial increase in activity, as seen with anti-acetylcholinesterase inhibitors . The basic nature of the nitrogen atom in the piperidine ring is a key factor in these reactions, influencing the compound's reactivity and interaction with enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are important for their practical application as pharmaceutical agents. These properties are influenced by the compound's molecular structure and substituents. For example, the presence of bulky substituents can enhance the solubility and bioavailability of the compound . Additionally, the stereochemistry of the piperidine derivatives can affect their affinity for biological targets, which is critical for their efficacy in treating neurological disorders .
Wissenschaftliche Forschungsanwendungen
Aminolysis of Phenyl Diphenylphosphinates
The compound 1-(4-Piperidin-1-yl-phenyl)-ethylamine has been used to study the kinetics and mechanism of aminolysis reactions. For instance, Um et al. (2009) explored the aminolysis of X-substituted phenyl diphenylphosphinates and found that the nature of amines does not affect the reaction mechanism, suggesting a concerted mechanism through a later transition state Um, Han, & Shin, 2009.
Synthesis and Derivative Formation
Synthesis of Protected Piperidine Derivatives
The compound has been used as a precursor in the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, as highlighted by Lau et al. (2002). They demonstrated a multi-step synthesis process starting from (S)-1-phenyl-ethylamine, leading to the formation of protected 2-aminomethyl-4-oxo-piperidine derivatives without racemization Lau, Hansen, Kilburn, Frydenvang, Holsworth, Ge, Uyeda, Judge, & Andersen, 2002.
Bioactive Compound Development
Novel Mycobacterium tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates by molecular hybridization. These compounds, derived from 1-(4-Piperidin-1-yl-phenyl)-ethylamine, showed promising activity against Mycobacterium tuberculosis Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013.
Selective Estrogen Receptor Modulators (SERMs)
Yadav et al. (2011) utilized the compound in the development of novel Selective Estrogen Receptor Modulators (SERMs). They designed chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols and evaluated their efficacy against estrogen-responsive human MCF-7 breast cancer cells Yadav, MacLean, Bhattacharyya, Parmar, Balzarini, Barden, Too, & Jha, 2011.
Crystallographic Studies
Crystal Structures Analysis
The compound has been a subject in crystallographic studies to understand the conformation and structural details. Raghuvarman et al. (2014) analyzed the crystal structures of derivatives of 1-(4-Piperidin-1-yl-phenyl)-ethylamine to understand the conformational differences and inclinations within the molecules Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014.
Antibacterial Studies
Antibacterial Activity of Piperidine Derivatives
The antibacterial properties of piperidine derivatives, synthesized using 1-(4-Piperidin-1-yl-phenyl)-ethylamine as a starting compound, were studied by Khalid et al. (2016). The synthesized compounds showed moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016.
Zukünftige Richtungen
Piperidine derivatives are being utilized in different therapeutic applications and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the development and application of piperidine derivatives .
Eigenschaften
IUPAC Name |
1-(4-piperidin-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRGEQLNGUDZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406727 | |
| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Piperidin-1-yl-phenyl)-ethylamine | |
CAS RN |
869943-44-2 | |
| Record name | α-Methyl-4-(1-piperidinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



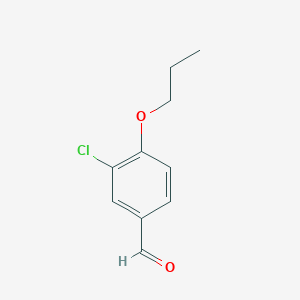
acetic acid](/img/structure/B1275947.png)
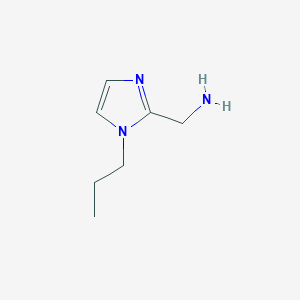

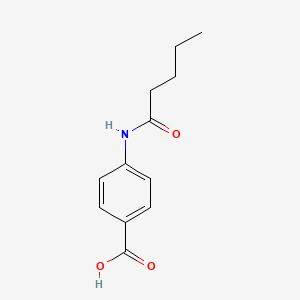
![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)
